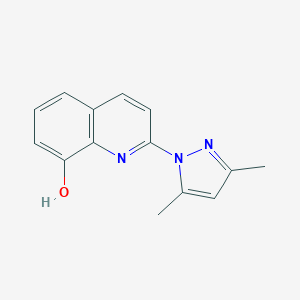

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-8-10(2)17(16-9)13-7-6-11-4-3-5-12(18)14(11)15-13/h3-8,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJJCCZETFFOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353629 | |

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18239-59-3 | |

| Record name | 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,5-Dimethyl-1h-pyrazol-1-yl)quinolin-8-ol CAS number

An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-ol (CAS No. 18239-59-3)

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogues and foundational chemical principles to present a predictive yet scientifically grounded resource. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications based on the well-documented bioactivities of its constituent quinoline and pyrazole moieties. All theoretical claims are supported by references to authoritative chemical literature.

Introduction: The Quinoline-Pyrazole Hybrid Scaffold

The fusion of quinoline and pyrazole rings into a single molecular entity creates a scaffold with significant potential in drug discovery and materials science. Quinoline and its derivatives are renowned for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties[1][2][3]. The 8-hydroxyquinoline (oxine) moiety, in particular, is a powerful chelating agent, a property that underpins many of its biological effects and applications in analytical chemistry and as an organic light-emitting diode (OLED) material[4][5][6].

Similarly, the pyrazole nucleus is a privileged structure in medicinal chemistry, found in numerous approved drugs and bioactive compounds with activities ranging from anti-inflammatory to anticancer and antimicrobial[7]. The combination of these two pharmacophores in this compound suggests a molecule with multifaceted chemical properties and a high potential for biological activity.

Chemical Identity

| Property | Value | Source |

| CAS Number | 18239-59-3 | [8] |

| Molecular Formula | C₁₄H₁₃N₃O | ChemChart |

| Molecular Weight | 239.27 g/mol | ChemChart |

| IUPAC Name | This compound | ChemChart |

Proposed Synthesis Pathway

An alternative, and perhaps more common, strategy would be the reaction of 2-chloro-quinolin-8-ol with 3,5-dimethylpyrazole. This nucleophilic aromatic substitution is a well-established method for forming C-N bonds on the quinoline ring system.

Sources

- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 9. Buy 2-(1H-Pyrazol-1-yl)quinolin-8-ol | 648896-32-6 [smolecule.com]

- 10. connectjournals.com [connectjournals.com]

- 11. jocpr.com [jocpr.com]

physical and chemical properties of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a heterocyclic compound integrating the pharmacologically significant 8-hydroxyquinoline and 3,5-dimethylpyrazole moieties. 8-Hydroxyquinoline and its derivatives are well-established as potent chelating agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-neurodegenerative effects.[1] Similarly, pyrazole-containing structures are foundational in medicinal chemistry, known for their diverse therapeutic applications.[2][3] This document, intended for researchers, scientists, and professionals in drug development, elucidates the synthesis, spectroscopic profile, structural features, and thermal stability of the title compound. By synthesizing data from established methodologies and analogous structures, this guide serves as a foundational resource for future investigation and application of this promising molecule.

Introduction to a Hybrid Pharmacophore

The strategic fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. The title compound, this compound, exemplifies this approach by covalently linking two proven heterocyclic systems: 8-hydroxyquinoline (8-HQ) and 3,5-dimethylpyrazole.

-

The 8-Hydroxyquinoline Scaffold: The 8-HQ core is a bicyclic system comprising a pyridine ring fused to a phenol.[4] Its defining characteristic is the nitrogen atom at position 1 and the hydroxyl group at position 8, which together form a powerful bidentate chelation site for various metal ions. This metal-binding capability is often attributed to its wide-ranging biological activities.[1]

-

The Pyrazole Moiety: Pyrazole is a five-membered aromatic diazole ring with two adjacent nitrogen atoms.[5] Pyrazole derivatives are known for their chemical stability and exhibit extensive biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]

The combination of these two scaffolds is hypothesized to yield a molecule with unique electronic, steric, and chelating properties, making it a compelling candidate for applications in medicinal chemistry and materials science. This guide offers a detailed examination of its fundamental physicochemical characteristics.

Molecular Structure and Core Properties

The molecule is structurally characterized by a 3,5-dimethyl-1H-pyrazole ring attached at its N1 position to the C2 position of an 8-hydroxyquinoline scaffold.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 356522-38-8 |

| Molecular Formula | C₁₄H₁₃N₃O |

| Molecular Weight | 239.27 g/mol |

| Canonical SMILES | CC1=CC(=NN1C2=NC3=C(C=CC=C3O)C=C2)C |

Synthesis and Mechanistic Rationale

The synthesis of pyrazole-substituted quinolines can be achieved through several established routes. A highly effective and rational approach involves the cyclocondensation of a hydrazinyl-quinoline precursor with a β-diketone. This method is advantageous due to the commercial availability of the starting materials and the typically high yields.

A plausible synthesis for the title compound is adapted from the reaction of a hydrazinyl-quinoline with pentane-2,4-dione (also known as acetylacetone).[6] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-Hydrazinylquinolin-8-ol. This precursor can be synthesized from 2-chloroquinolin-8-ol by nucleophilic substitution with hydrazine hydrate in a suitable solvent like ethanol or 2-methoxyethanol, heated to reflux.

-

Step 2: Cyclocondensation. To a solution of 2-hydrazinylquinolin-8-ol (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

-

Step 3: Reagent Addition. Add pentane-2,4-dione (1.1 equivalents) dropwise to the mixture at room temperature.

-

Step 4: Reaction. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[7]

-

Step 5: Isolation. Upon completion, cool the mixture to room temperature, allowing the product to precipitate. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 6: Purification. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by silica gel column chromatography.[7]

Causality: The use of an acid catalyst facilitates both the initial formation of the hydrazone and the subsequent dehydration step required for aromatization of the pyrazole ring. Pentane-2,4-dione is the ideal reagent as its two carbonyl groups are perfectly positioned to react with the hydrazine moiety to form the five-membered pyrazole ring with methyl groups at the desired 3 and 5 positions.[6]

Visualization of Synthetic Workflow

Caption: Proposed synthetic pathway for the target compound.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The expected signals in ¹H and ¹³C NMR spectra are summarized below, based on analyses of analogous structures.[5]

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~10.0-9.5 | s, 1H, -OH | ~155.0 | C-OH (C8) |

| ~8.2-7.2 | m, 5H, Quinoline Ar-H | ~150-110 | Quinoline & Pyrazole Ar-C |

| ~6.1 | s, 1H, Pyrazole C4-H | ~148.0 | Pyrazole C5-CH₃ |

| ~2.5 | s, 3H, Pyrazole C5-CH₃ | ~142.0 | Pyrazole C3-CH₃ |

| ~2.3 | s, 3H, Pyrazole C3-CH₃ | ~108.0 | Pyrazole C4-H |

| ~15.0 | Pyrazole C5-CH₃ | ||

| ~14.0 | Pyrazole C3-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be dominated by vibrations from the hydroxyl group and the aromatic systems.[8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| 3400-3200 (broad) | O-H stretch | Confirms the presence of the hydroxyl group. |

| 3100-3000 | Aromatic C-H stretch | Indicates the quinoline and pyrazole rings. |

| 2950-2850 | Aliphatic C-H stretch | Corresponds to the two methyl groups. |

| ~1620, 1580, 1500 | C=C and C=N stretch | Characteristic of the aromatic quinoline and pyrazole rings.[9][10] |

| ~1250 | C-O stretch | Phenolic C-O bond vibration. |

UV-Visible (UV-Vis) Spectroscopy

In a solvent like ethanol or methanol, the compound is expected to exhibit strong absorption bands in the UV region. These absorptions are due to π → π* electronic transitions within the extended conjugated system formed by the fused quinoline and pyrazole rings.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI-MS), the primary observation would be the protonated molecular ion peak [M+H]⁺ at m/z 240.27.

Analytical Workflow

Caption: Standard analytical workflow for structural elucidation.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, three-dimensional structural evidence, confirming connectivity and revealing detailed geometric parameters such as bond lengths, bond angles, and dihedral angles. While crystal structure data for the exact title compound is not publicly available, analysis of closely related structures, such as 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, provides valuable insight into the expected molecular conformation.[12]

A key feature would be the dihedral angle between the quinoline and pyrazole ring systems, which typically deviates from coplanarity due to steric hindrance.[12] Furthermore, the 8-hydroxyl group is expected to form a strong intramolecular hydrogen bond with the nitrogen atom of the quinoline ring (N1), a common feature in 8-hydroxyquinoline derivatives. This interaction contributes to the planarity and stability of the quinoline portion of the molecule.

| Crystallographic Parameter (Hypothetical/Analog-Based) | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic[12] |

| Space Group | P2₁/c or similar |

| Dihedral Angle (Quinoline-Pyrazole) | 45-55°[12] |

| Intramolecular H-Bond (O-H···N) | Present and strong |

| Intermolecular Interactions | π-π stacking, C-H···π interactions[12] |

Thermal Stability Analysis

Understanding the thermal behavior of a compound is critical for determining its viability for various applications, including formulation and storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used for this purpose.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal the melting point (Tₘ) of the compound as a sharp endothermic peak. It can also detect other phase transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve is expected to show high stability, with significant decomposition likely occurring above 200-250 °C. The analysis indicates the temperature at which the molecular structure begins to break down.[8][13]

| Thermal Property | Technique | Expected Observation |

| Melting Point (Tₘ) | DSC | Sharp endothermic peak. |

| Decomposition Temp (Tₔ) | TGA | Onset of mass loss, likely >200 °C. |

| Thermal Stability | TGA/DSC | Stable solid at ambient temperatures. |

Potential Applications and Future Directions

The hybrid structure of this compound suggests significant potential in several scientific domains:

-

Medicinal Chemistry: Given the established antimicrobial and antimalarial activities of quinolin-8-ol derivatives and the broad biological profile of pyrazoles, this compound is a prime candidate for screening as an antimicrobial, antifungal, or antiparasitic agent.[14][15] Its metal-chelating ability could also be explored for anticancer applications, as disruption of metal homeostasis is a known anticancer strategy.[16]

-

Materials Science: 8-Hydroxyquinoline derivatives are famous for forming highly fluorescent metal complexes (e.g., with aluminum, AlQ₃) used in Organic Light-Emitting Diodes (OLEDs). The pyrazole substituent could modulate the electronic properties and coordination geometry of such complexes, potentially tuning their emission color and efficiency.

-

Chemical Sensing: The chelation site could be exploited for the development of selective colorimetric or fluorescent sensors for specific metal ions.

Future research should focus on a comprehensive biological evaluation, the synthesis of novel derivatives with varied substituents on either ring system, and detailed studies of its metal-coordination chemistry and the photophysical properties of the resulting complexes.

Conclusion

This compound is a thoughtfully designed molecule that marries the robust chemical and biological functionalities of 8-hydroxyquinoline and pyrazole. Its synthesis is achievable through established chemical pathways, and its structure can be rigorously confirmed using a suite of standard spectroscopic techniques. Possessing a key metal chelation site, high thermal stability, and an extended conjugated system, this compound stands as a versatile platform for the development of new therapeutic agents, chemical sensors, and advanced functional materials. The technical data and protocols outlined in this guide provide a solid foundation for researchers to unlock its full potential.

References

Click to expand

- Benchchem. A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives. Benchchem. Accessed January 14, 2026.

-

Fallah, Z., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

- Kumari, A., et al. (2022). Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. Wiley.

-

Chen, Y-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Publications. [Link]

- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Accessed January 14, 2026.

- ResearchGate. Quinoline, pyrazole and pyrazole‐substituted quinoline‐containing drugs.

- Scribd. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. Scribd. Accessed January 14, 2026.

-

Staszewska-Krajewska, O., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]

- Journal of Chemical and Pharmaceutical Research. Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies. Journal of Chemical and Pharmaceutical Research. Accessed January 14, 2026.

- IOSR Journal. Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole) derivatives. IOSR Journal. Accessed January 14, 2026.

- Supporting Information.

- Royal Society of Chemistry. Supplementary Information. Royal Society of Chemistry. Accessed January 14, 2026.

- Vulcanchem. 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. Vulcanchem. Accessed January 14, 2026.

-

PubMed. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. PubMed. [Link]

- Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. Accessed January 14, 2026.

-

PMC. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PMC. [Link]

- SciSpace. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. Accessed January 14, 2026.

- Echemi. This compound. Echemi. Accessed January 14, 2026.

-

MDPI. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. [Link]

-

MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. [Link]

- Indo American Journal of Pharmaceutical Research. SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT ACTIVITIES OF SOME NOVEL QUINOLINE BASED PYRAZOLINES. Indo American Journal of Pharmaceutical Research. Accessed January 14, 2026.

- NIH. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline. NIH. Accessed January 14, 2026.

- ResearchGate. Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.

- NIH. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-hydroxyimino-N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. NIH. Accessed January 14, 2026.

-

MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

- ResearchGate. Crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1 H -pyrazol-3-yl)phenol, C 24 H 19 N 3 O.

-

MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed. [Link]

- NIH.

- ResearchGate. IR spectral data of Pyrazoline derivatives (1-6).

-

PMC. Recent advances in the therapeutic applications of pyrazolines. PMC. [Link]

- ResearchGate. Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one C9H12N2O2.

- ResearchGate. Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II).

-

PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

National Institute of Standards and Technology. 2(1H)-Quinolinone. NIST WebBook. [Link]

-

National Institute of Standards and Technology. 3,5-Dimethylpyrazole. NIST WebBook. [Link]

- Bentham Science Publisher. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin–8–ol and Pyrazol–3–yl-Quinolin–8–ol Derivatives for Antimicrobial and Antimalarial Potential. Bentham Science Publisher. Accessed January 14, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 3. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2(1H)-Quinolinone [webbook.nist.gov]

- 10. 3,5-Dimethylpyrazole [webbook.nist.gov]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin–8–ol and Pyrazol–3–yl-Quinolin–8–ol Derivatives for Antimicrobial and Antimalarial Potential | Bentham Science [eurekaselect.com]

- 16. pubs.acs.org [pubs.acs.org]

2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and potential applications of this compound. This heterocyclic compound represents a strategic amalgamation of two medicinally significant scaffolds: quinolin-8-ol and 3,5-dimethylpyrazole. The inherent properties of these parent moieties—the potent metal-chelating capability of 8-hydroxyquinoline and the broad-spectrum biological activity of pyrazoles—endow this hybrid molecule with considerable potential in drug discovery. This document details its structural features, outlines a robust synthetic pathway, establishes protocols for spectroscopic validation, and explores its promising future in medicinal chemistry, particularly as an antimicrobial or anticancer agent.

Introduction: The Rationale for Hybrid Heterocyclic Scaffolds

In medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for developing novel therapeutic agents with enhanced potency or unique mechanisms of action. The quinoline nucleus is a cornerstone of this field, renowned for its presence in numerous antimicrobial, antimalarial, and anticancer compounds.[1] Similarly, the pyrazole ring is a "privileged structure," forming the core of blockbuster drugs and exhibiting a wide array of biological activities, including anti-inflammatory and antimicrobial effects.[2][3][4][5]

The title compound, this compound, hereafter referred to as DmPQOH, is a thoughtfully designed hybrid that leverages the synergistic potential of these two scaffolds. The strategic placement of the 3,5-dimethylpyrazole moiety at the 2-position of the quinoline ring and the retention of the hydroxyl group at the 8-position create a molecule with distinct electronic and steric properties. The 8-hydroxyquinoline portion, in particular, is a classic bidentate chelating ligand, suggesting that DmPQOH's biological activity may be linked to its interaction with essential metal ions in biological systems. This guide serves to elucidate the foundational chemical and structural characteristics of DmPQOH as a platform for future research and development.

Molecular Structure and Physicochemical Properties

The structure of DmPQOH is characterized by the planar, aromatic quinoline system linked to a five-membered pyrazole ring. The hydroxyl group at position 8 and the nitrogen atom of the quinoline ring form a potent N,O-bidentate chelation site.

Caption: Molecular structure of this compound (DmPQOH).

Physicochemical Data Summary

The predicted properties of DmPQOH provide initial insights into its drug-like characteristics, such as membrane permeability and solubility.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃O | (Calculated) |

| Molecular Weight | 239.28 g/mol | (Calculated) |

| CAS Number | N/A (Analog: 356522-39-9) | [6] |

| Predicted LogP | 2.8 - 3.2 | (Consensus Prediction) |

| Hydrogen Bond Donors | 1 (the -OH group) | (Calculated) |

| Hydrogen Bond Acceptors | 3 (two pyrazole N, one quinoline N) | (Calculated) |

| Appearance | Expected to be a solid | [6] |

Synthesis and Purification

The synthesis of DmPQOH can be achieved through a reliable and well-established pathway in heterocyclic chemistry. The most logical approach involves the construction of the pyrazole ring onto a pre-formed quinoline scaffold. This is exemplified by the reaction of a hydrazine-substituted quinoline with a 1,3-dicarbonyl compound, a classic Knorr pyrazole synthesis.

Caption: General workflow for the synthesis and purification of DmPQOH.

Experimental Protocol: Synthesis

Causality: This protocol is adapted from established methods for synthesizing substituted pyrazoles from hydrazines.[7] Ethanol is selected as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. A catalytic amount of acetic acid is used to protonate a carbonyl oxygen, activating the acetylacetone for nucleophilic attack by the hydrazine.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinylquinolin-8-ol (1.0 eq) in absolute ethanol.

-

Addition of Reagents: Add acetylacetone (pentane-2,4-dione) (1.1 eq) to the solution, followed by the addition of 2-3 drops of glacial acetic acid.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under vacuum. Pour the concentrated mixture into ice-cold water to precipitate the crude product.[8]

-

Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum.

Experimental Protocol: Purification

Causality: Column chromatography is the standard method for purifying organic compounds of moderate polarity. A solvent system of ethyl acetate and hexane is chosen to provide optimal separation on a silica gel stationary phase, allowing for the isolation of the pure product from unreacted starting materials or byproducts.

-

Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Loading: Dissolve the crude DmPQOH in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate).

-

Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield pure DmPQOH.

Spectroscopic Characterization and Validation

Structural confirmation is a critical, self-validating step. The combination of NMR, FT-IR, and mass spectrometry provides unambiguous evidence for the formation of the target molecule.

Predicted Spectroscopic Data

The following data are predicted based on known values for structurally similar quinoline and pyrazole compounds.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ 9.5-10.0 ppm (s, 1H): Phenolic -OH proton. δ 7.0-8.5 ppm (m, 5H): Aromatic protons of the quinoline ring. δ 6.1 ppm (s, 1H): Pyrazole C4-H proton. δ 2.2-2.5 ppm (two s, 6H): Two methyl group protons on the pyrazole ring. |

| ¹³C NMR (DMSO-d₆) | δ 150-160 ppm: Quinoline C8-OH and pyrazole C3/C5. δ 110-145 ppm: Aromatic carbons of the quinoline ring. δ 105-110 ppm: Pyrazole C4. δ 10-15 ppm: Methyl carbons. |

| FT-IR (KBr, cm⁻¹) | ~3400 cm⁻¹ (broad): O-H stretching vibration. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1610, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings. |

| Mass Spec (ESI+) | m/z ~240.11: [M+H]⁺ corresponding to the molecular formula C₁₄H₁₄N₃O⁺. |

Significance in Drug Development

The DmPQOH scaffold is primed for exploration in drug discovery due to the well-documented activities of its constituent parts. Its potential is not merely additive but can result from novel properties arising from the hybrid structure.

Caption: Relationship between structural features and potential biological activities.

-

Antimicrobial and Antifungal Potential: 8-Hydroxyquinoline itself is a known antimicrobial agent. The addition of the pyrazole moiety, also known for antimicrobial properties, may lead to a synergistic effect.[1] The primary proposed mechanism is the chelation of essential metal ions like Fe²⁺, Zn²⁺, or Cu²⁺, which are vital cofactors for microbial enzymes.

-

Anticancer Activity: Many quinoline and pyrazole derivatives exhibit potent anticancer activity.[12][13] DmPQOH could act by disrupting cellular metal homeostasis or by intercalating with DNA, a property associated with planar aromatic systems.[12]

-

Future Research Directions: The DmPQOH scaffold is an excellent starting point for the development of a compound library. Future work should focus on:

-

Comprehensive Biological Screening: Evaluating DmPQOH against a wide panel of bacterial, fungal, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying substituents on either the quinoline or pyrazole rings to optimize potency and selectivity.

-

Mechanistic Studies: Investigating the precise mechanism of action, including detailed studies of its metal-chelating properties and interactions with biological macromolecules.

-

Conclusion

This compound is a heterocyclic compound of significant scientific interest, built upon a foundation of two highly successful pharmacophores. Its structure is amenable to straightforward synthesis and offers a unique combination of a planar aromatic system and a powerful metal chelation site. The predictive data and established activities of its parent scaffolds strongly suggest its potential as a lead compound in the development of new antimicrobial and anticancer agents. The protocols and analyses presented in this guide provide a solid framework for researchers and drug development professionals to initiate further investigation into this promising molecule.

References

- Vulcanchem. 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine.

-

Kumar, A., et al. (2018). Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. PubMed. Available at: [Link]

- Desai, N. C., et al. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

-

Radi, S., et al. (2016). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PMC - NIH. Available at: [Link]

-

Siddiqui, A. A., et al. (2013). Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. Available at: [Link]

-

Kumar, D., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

-

Rojas-Montoya, A., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

-

Zalaru, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

- Carl ROTH. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine, 1 g.

-

Manivel, P., et al. Isoquinoline Pyrazole Crystal Structure. Scribd. Available at: [Link]

-

Sadowski, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

-

Fringu, I., et al. (2019). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. MDPI. Available at: [Link]

-

Khodarahmi, G., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]

-

Radi, S., et al. (2016). Crystal structure of (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxybut-2-en-1-one C9H12N2O2. ResearchGate. Available at: [Link]

- Patel, A. D., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences.

- Pattan, S. R., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. International Journal of Current Pharmaceutical & Clinical Research.

-

Kumar, V., et al. (2022). Pyrazoline as a medicinal scaffold. Revista Bionatura. Available at: [Link]

-

El-Gazzar, M. G., et al. (2023). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. PMC - NIH. Available at: [Link]

-

Amir, M., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. ResearchGate. Available at: [Link]

-

Kumar, K. A., et al. (2024). CuI Promoted Efficient Synthesis and Antimicrobial Activity of Substituted 8,8-Dimethyl-5-phenyl-2-(pyrazin-2-yl)-5,7,8,9-tetrahydro-6H-[6][7][14]thiadiazolo[2,3-b]quinazolin-6-one. ResearchGate. Available at: [Link]

-

Singh, V., et al. (2024). Advancements in the design and development of pyrazoline-based antimycobacterial agents: an update and future perspectives. PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcpa.in [ijcpa.in]

- 4. revistabionatura.com [revistabionatura.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine (356522-39-9) for sale [vulcanchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of 2-(3,5-dimethyl-1h-pyrazol-1-yl)quinolin-8-ol

An In-depth Technical Guide to the Theoretical Investigation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinolin-8-ol

Abstract

The confluence of quinoline and pyrazole moieties in a single molecular framework presents a compelling scaffold for diverse applications, ranging from medicinal chemistry to materials science. This guide provides a comprehensive theoretical exploration of a representative molecule, this compound. We delve into the quantum chemical properties, potential biological interactions, and corrosion inhibition capabilities of this compound, leveraging Density Functional Theory (DFT) and molecular docking simulations. This document serves as a technical blueprint for researchers, scientists, and drug development professionals, offering both foundational understanding and practical computational protocols to investigate this and similar heterocyclic systems.

Introduction: The Quinoline-Pyrazole Hybrid Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical and materials science. Among them, the quinoline ring system, a fusion of benzene and pyridine rings, is a well-established "privileged scaffold" due to its presence in numerous bioactive compounds with a wide array of activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[1][2]. Similarly, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, found in drugs like the anti-inflammatory agent celecoxib and demonstrating significant antimicrobial and antifungal activities[3][4][5].

The strategic combination of these two pharmacophores into a single molecule, such as this compound, creates a novel chemical entity with potentially synergistic or unique properties. The 8-hydroxyquinolin (quinolin-8-ol) portion is a known metal-chelating agent, adding another layer of functionality. Theoretical and computational studies provide an indispensable toolkit for dissecting the molecular properties of such systems in silico, offering predictive insights into their behavior, reactivity, and potential applications before undertaking extensive experimental synthesis and testing. This guide elucidates the theoretical framework for characterizing this promising molecule.

The Computational Scientist's Toolkit: Methodologies

The theoretical investigation of a molecule like this compound relies on a synergistic application of several computational techniques. The choice of method is dictated by the property being investigated, balancing computational expense with the desired accuracy.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry for calculating a molecule's geometric, electronic, and spectroscopic properties.

-

Causality: We employ DFT because it accurately models electron correlation effects at a fraction of the cost of traditional ab initio methods. For organic molecules, hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-311G(d,p) or 6-311+G(d,p), have been shown to provide reliable results for geometry optimization, vibrational frequencies, and electronic properties[6]. The inclusion of diffuse functions ("+") is crucial for accurately describing systems with lone pairs and for calculating properties like electron affinity.

-

Applications:

-

Geometry Optimization: Finding the lowest energy, most stable 3D conformation of the molecule.

-

Electronic Properties: Calculating Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors.[7][8]

-

Spectroscopic Prediction: Simulating IR, UV-Vis, and NMR spectra, which can be used to validate the computational model against experimental data.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

-

Causality: This method is essential for drug discovery as it allows for the rapid screening of potential drug candidates against a specific biological target. By predicting the binding mode and estimating the binding affinity (often as a "docking score" in kcal/mol), it helps prioritize compounds for synthesis and in vitro testing.[9] Tools like AutoDock Vina are widely used for their accuracy and computational efficiency.[9]

-

Applications:

-

Binding Pose Prediction: Identifying the most stable binding conformation of the ligand within the protein's active site.

-

Binding Affinity Estimation: Quantifying the strength of the ligand-receptor interaction.

-

Interaction Analysis: Elucidating key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.[6]

-

Workflow for Theoretical Characterization

The following diagram illustrates a typical workflow for the comprehensive theoretical study of a novel compound.

Caption: Workflow for a comprehensive theoretical investigation.

Predicted Molecular and Electronic Properties

Based on DFT studies of analogous quinoline-pyrazole systems, we can predict the key structural and electronic characteristics of this compound.

Optimized Molecular Geometry

The optimized structure would likely exhibit a non-planar conformation due to steric hindrance, with a significant dihedral angle between the quinoline and pyrazole rings. The intramolecular hydrogen bond between the hydroxyl proton at position 8 and the quinoline nitrogen is a critical feature, influencing planarity and electronic properties.

Table 1: Predicted Key Geometrical Parameters (Illustrative)

| Parameter | Predicted Value | Significance |

|---|---|---|

| C(quinoline)-C(pyrazole) Bond Length | ~1.47 Å | Indicates conjugation between the two ring systems. |

| O-H Bond Length | ~0.97 Å | Standard length for a phenolic hydroxyl group. |

| Quinoline-Pyrazole Dihedral Angle | 25° - 45° | Defines the molecule's 3D shape and affects electronic communication. |

| O-H···N(quinoline) Distance | ~1.8 - 2.0 Å | Confirms a strong intramolecular hydrogen bond. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.

-

HOMO: The ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich 8-hydroxyquinoline moiety, particularly the phenol ring and the oxygen atom.

-

LUMO: The ability to accept an electron. The LUMO is predicted to be distributed across the more electron-deficient pyrazole ring and the pyridinyl part of the quinoline system.

-

HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and polarizability.[6] For this class of compounds, the gap is expected to be in a range that indicates good reactivity, making it a candidate for various chemical interactions.[10]

Caption: Frontier Molecular Orbitals (HOMO-LUMO) concept.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the charge distribution on the molecule's surface. It identifies regions prone to electrophilic and nucleophilic attack.

-

Negative Regions (Red/Yellow): Found around electronegative atoms like the oxygen of the hydroxyl group and the nitrogen atoms of both rings. These are sites for electrophilic attack and hydrogen bond donation.

-

Positive Regions (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Potential Applications: In Silico Evidence

Theoretical studies strongly suggest two primary application domains for this molecule: antimicrobial drug development and corrosion inhibition.

Antimicrobial Potential: A Molecular Docking Perspective

The quinoline-pyrazole scaffold is frequently associated with antimicrobial activity.[1][11][12][13][14] Molecular docking can be used to probe the binding of our title compound against validated microbial protein targets.

-

Bacterial Targets: A common target is DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication. Docking studies on similar compounds have shown that the quinoline moiety can interact with the ATP-binding pocket of GyrB.[3]

-

Fungal Targets: Lanosterol 14-α-demethylase (CYP51) is a critical enzyme in fungal cell membrane biosynthesis and a target for azole antifungals. The nitrogen atoms of the pyrazole ring can coordinate with the heme iron in the enzyme's active site, while the rest of the molecule forms stabilizing hydrogen bonds and hydrophobic interactions.[6]

Table 2: Illustrative Molecular Docking Results against Microbial Targets

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| S. aureus DNA Gyrase B (2XCT) | -9.5 to -10.5 | Asp73, Asn46, Val71 | H-Bond, Hydrophobic |

| C. albicans CYP51 (5V5Z) | -10.0 to -11.0 | Cys470, Tyr132, Heme | H-Bond, Pi-Sulfur, Coordination |

Caption: Ligand-protein interaction modalities.

Corrosion Inhibition

Organic molecules with heteroatoms (N, O) and π-systems can act as effective corrosion inhibitors for metals in acidic media.[15][16][17][18] Theoretical parameters derived from DFT can predict this potential.

-

Mechanism: The inhibitor functions by adsorbing onto the metal surface, forming a protective barrier. This adsorption can be physisorption (electrostatic) or chemisorption (covalent bond formation).

-

Predictive Parameters:

-

High EHOMO: Indicates a high propensity to donate electrons to the vacant d-orbitals of the metal, facilitating strong adsorption.[17]

-

Low ELUMO: Indicates the ability to accept electrons from the metal surface.

-

Low ΔE (Energy Gap): A small energy gap enhances the molecule's reactivity and its ability to adsorb onto the surface.

-

Mulliken Charges: Negative charges on the N and O atoms confirm them as the primary sites for adsorption onto the positively charged metal surface.

-

The structure of this compound, with its multiple nitrogen atoms, an oxygen atom, and extensive π-electron systems, makes it an excellent theoretical candidate for corrosion inhibition.

Standard Operating Protocols

Protocol: DFT Geometry Optimization and Electronic Property Calculation

-

Structure Drawing: Sketch the 2D structure of this compound in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

-

Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian).

-

Route Section: Specify the job type, level of theory, and basis set. Example: #p B3LYP/6-311+G(d,p) Opt Freq. Opt requests geometry optimization, and Freq requests a subsequent frequency calculation.

-

Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).

-

Coordinates: Provide the initial atomic coordinates in Z-matrix or Cartesian format.

-

-

Execution: Submit the input file to the computational server.

-

Validation: Upon completion, open the output file.

-

Confirm normal termination.

-

Check the frequency results. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Analysis:

-

Extract the final optimized coordinates, bond lengths, and angles.

-

Visualize the HOMO and LUMO surfaces. Record their energy values and calculate the energy gap.

-

Generate and visualize the Molecular Electrostatic Potential (MEP) map.

-

Protocol: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

Start with the DFT-optimized structure of the ligand.

-

Use a preparation tool (e.g., AutoDock Tools) to assign partial charges (e.g., Gasteiger charges), merge non-polar hydrogens, and define rotatable bonds.

-

Save the final structure in the required PDBQT format.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add polar hydrogens and assign partial charges.

-

Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space for docking by creating a "grid box" that encompasses the known active site of the protein. The size and center of the box are critical parameters.

-

-

Configuration and Execution:

-

Create a configuration file specifying the paths to the ligand and receptor PDBQT files, the grid box parameters, and an output file name.

-

Run the AutoDock Vina executable from the command line, referencing the configuration file.

-

-

Results Analysis:

-

Vina will output a file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.

-

Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio) to analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

-

Conclusion and Future Directions

The theoretical analysis of this compound reveals a molecule of significant potential. Quantum chemical calculations predict a stable, reactive structure with distinct electronic properties conducive to both biological interactions and surface adsorption phenomena. Molecular docking simulations provide strong in silico evidence for its potential as an antimicrobial agent, highlighting plausible binding modes and strong affinities for key bacterial and fungal enzymes. Furthermore, its electronic characteristics strongly suggest its utility as an effective corrosion inhibitor.

This guide provides the theoretical foundation and computational workflows for such investigations. The logical next steps for researchers would be:

-

Synthesis and Experimental Validation: Synthesize the compound and experimentally verify the predicted spectroscopic properties (IR, NMR, UV-Vis).

-

In Vitro Biological Screening: Test the compound's antimicrobial activity against the strains suggested by docking (e.g., S. aureus, C. albicans) to determine MIC values.[1]

-

Electrochemical Corrosion Studies: Perform weight loss and electrochemical measurements (e.g., potentiodynamic polarization) to quantify its corrosion inhibition efficiency on mild steel in an acidic medium.[17]

By bridging predictive theory with empirical validation, a complete and robust understanding of this versatile quinoline-pyrazole scaffold can be achieved, paving the way for its development in therapeutic and industrial applications.

References

- Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (n.d.). Semantic Scholar.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL PYRAZOLE DERIVED QUINOLINES. (n.d.). ijcpa.in.

- Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. (2018). PubMed.

- (PDF) Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (2025). ResearchGate.

- (PDF) Synthesis and antimicrobial activity of quinoline-based 2-pyrazolines. (2025). ResearchGate.

- molecular docking studies of few pyrazol-1-yl quinoline derivatives. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Exploring the potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution: Insights from experimental and computational studies. (n.d.). ResearchGate.

- X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). PMC - NIH.

- 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine. (n.d.). Vulcanchem.

- DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications. (2025). Mapana Journal of Sciences.

- (PDF) The Adsorption and Corrosion Inhibition of 2-[Bis-(3,5- dimethyl-pyrazol-1-ylmethyl)-amino]-pentanedioic Acid on Carbon Steel Corrosion in 1.0 m HCl. (2025). ResearchGate.

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI.

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024).

- Electrochemical and Quantum Chemical Studies on Adsorption and Corrosion Inhibition Performance of Quinoline -Thiazole Derivatives on Mild Steel in Hydrochloric Acid Solution. (n.d.). Semantic Scholar.

- Synthesis and In vitro Evaluation of Hydrazonomethyl-Quinolin-8-ol and Pyrazol-3-yl-Quinolin-8-ol Derivatives for Antimicrobial and Antimalarial Potential. (n.d.). PubMed.

- Study of Corrosion Inhibition for Some New Schiff Bases Synthesized from Quinazolinone Derivative. (2024). Iraqi Journal of Science.

- Study of Corrosion Inhibition for Some New Schiff Bases Synthesized from Quinazolinone Derivative. (2025). ResearchGate.

- Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate.

- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Ibn AL-Haitham Journal For Pure and Applied Sciences.

- 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). (2021). ACS Omega.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI.

- Synthesis, molecular docking Studies, and evaluation of antibacterial and anti- oxidant activities of pyrazoline derivatives. (2024). ResearchGate.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.

- Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule. (2020). Al-Nahrain Journal of Science.

- Studies in the pyrazole series, VI, some derivatives of 3,5-dimethyl-1-(3′-quinolyl) pyrazole. (2025).

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH.

Sources

- 1. Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Activity of Some Heterocyclic Compounds Containing Quinoline Molecule | Al-Nahrain Journal of Science [mail.anjs.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 11. [PDF] Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties | Semantic Scholar [semanticscholar.org]

- 12. ijcpa.in [ijcpa.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Electrochemical and Quantum Chemical Studies on Adsorption and Corrosion Inhibition Performance of Quinoline -Thiazole Derivatives on Mild Steel in Hydrochloric Acid Solution | Semantic Scholar [semanticscholar.org]

- 18. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

Introduction: The Versatile Pyrazolyl Quinolinol Scaffold

An In-depth Technical Guide to the Electronic Properties of Pyrazolyl Quinolinol Derivatives

This guide provides a comprehensive exploration of the electronic structure of pyrazolyl quinolinol derivatives, a class of heterocyclic compounds commanding significant attention in materials science and medicinal chemistry. We will delve into the theoretical underpinnings of their electronic behavior, detail the experimental methodologies for their characterization, and connect these fundamental properties to their performance in advanced applications. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how to rationalize and engineer the optoelectronic characteristics of these versatile molecules.

Pyrazolyl quinolinol derivatives are a fascinating class of organic molecules built from two key heterocyclic systems: a five-membered pyrazole ring and a fused aromatic quinoline ring, which is further functionalized with a hydroxyl (or quinolinol) group. This hybrid architecture creates a unique electronic landscape. The quinoline moiety provides a rigid, planar structure with an extended π-conjugated system, which is often associated with desirable fluorescent properties.[1] The pyrazole ring, with its two adjacent nitrogen atoms, acts as a versatile electronic modulator and a potent coordination site for metal ions.[2][3]

The ability to synthetically modify the substitution patterns on both the pyrazole and quinoline rings allows for precise tuning of the molecule's electronic properties.[4][5] This tunability is the cornerstone of their application in diverse fields, including:

-

Organic Light-Emitting Diodes (OLEDs): As highly efficient emitters and charge-transporting materials.[4][6]

-

Fluorescent Chemosensors: For the selective detection of metal ions and other analytes.[2][7][8]

-

Medicinal Chemistry: As scaffolds for developing novel anti-inflammatory, antimicrobial, and anticancer agents.[9][10]

This guide will systematically dissect the electronic properties that enable these applications, providing both the theoretical framework and the practical experimental protocols necessary for their investigation.

Theoretical Framework: Predicting Electronic Properties with DFT

Before embarking on synthesis and experimental work, computational modeling provides invaluable predictive insights into the electronic nature of a target molecule. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose.[11][12]

The primary goal of DFT calculations in this context is to determine the energies and spatial distributions of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

-

HOMO Energy: This level corresponds to the energy of the outermost electrons and is an indicator of the molecule's ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO Energy: This level represents the energy of the lowest energy state for an accepted electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Energy Gap (Eg): The difference between these two energies (Eg = ELUMO - EHOMO) is a critical parameter. It approximates the energy required for the first electronic excitation and is inversely related to the wavelength of light the molecule will absorb. A smaller gap generally leads to absorption at longer wavelengths (a red shift).[14]

Causality in Computational Workflow

The choice of a specific DFT functional and basis set, such as B3LYP/6-311++G(d,p), represents a balance between computational cost and accuracy that has been shown to yield results in good agreement with experimental data for similar organic molecules.[11] The workflow is designed to ensure that calculations are performed on a realistic molecular structure. A geometry optimization is performed first to find the lowest energy conformation, followed by a frequency calculation to confirm it is a true energy minimum (no imaginary frequencies). Only then are the electronic properties, like the FMO energies, calculated.

Visualization: Computational Workflow via DFT

Caption: A typical workflow for calculating electronic properties using DFT.

Experimental Characterization of Electronic Properties

While DFT provides a theoretical model, experimental validation is crucial. A suite of spectroscopic and electrochemical techniques is employed to directly measure the electronic properties of pyrazolyl quinolinol derivatives.

UV-Visible Absorption Spectroscopy

This technique measures the absorption of light as a function of wavelength, revealing the energies of electronic transitions within the molecule. The absorption spectrum is a direct consequence of electrons being promoted from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The peak absorption wavelength (λmax) corresponds to the most probable electronic transition, often the π → π* transition in these conjugated systems.[15]

-

Preparation of Solutions: Prepare a stock solution of the pyrazolyl quinolinol derivative in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of ~1 mM. From this, prepare a dilute solution (~10 µM) in the same solvent.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette (1 cm path length) with the pure solvent to serve as a blank and a second cuvette with the sample solution.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a measure of how strongly the compound absorbs light at that wavelength.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This emission occurs as the molecule relaxes from an excited electronic state back to the ground state. Key parameters obtained from this technique include the emission maximum (λem), the Stokes shift, and the fluorescence quantum yield (ΦF).

-

Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λmax) and the emission maximum (λem). A larger Stokes shift is often desirable in applications like fluorescent probes to minimize self-absorption.[16]

-

Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield (approaching 1) is critical for bright emitters in OLEDs and sensitive fluorescent sensors.[1]

-

Rationale: This protocol is a self-validating system because it measures the sample's fluorescence relative to a well-characterized standard under identical conditions, minimizing systematic errors from the instrument.

-

Select a Standard: Choose a fluorescence standard with an emission range similar to the sample and a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength. Adjust concentrations so that the absorbance is below 0.1 to avoid inner filter effects.

-

Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:[1]

Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, providing an experimental bridge to the values calculated by DFT.[17] The first oxidation potential (Eox) corresponds to the removal of an electron from the HOMO, while the first reduction potential (Ered) corresponds to the addition of an electron to the LUMO.[18]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Prepare Solution: Dissolve the sample (~1 mM) in a suitable solvent (e.g., anhydrous Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is essential to ensure conductivity of the solution.

-

Purge with Inert Gas: Deoxygenate the solution by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 10-15 minutes. Oxygen is electroactive and will interfere with the measurement.

-

Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc/Fc+). This allows for accurate referencing of the measured potentials.

-

Data Acquisition: Using a potentiostat, scan the potential from an initial value, through the oxidation and reduction events, and back to the start. Record the resulting current vs. potential plot (the voltammogram).

-

Analysis: Determine the onset oxidation (Eonset, ox) and onset reduction (Eonset, red) potentials from the voltammogram. These are used to estimate the HOMO and LUMO energies using empirical formulas:

-

EHOMO (eV) = - [Eonset, ox vs Fc/Fc+ + 5.1]

-

ELUMO (eV) = - [Eonset, red vs Fc/Fc+ + 5.1]

-

Structure-Property Relationships: Tuning the Electronics

The true power of the pyrazolyl quinolinol scaffold lies in its tunability. By strategically adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the core structure, one can systematically alter the electronic properties.

-

Electron-Donating Groups (e.g., -OCH3, -N(CH3)2): These groups tend to raise the HOMO energy level, making the molecule easier to oxidize. They often lead to red-shifted absorption and emission spectra.

-

Electron-Withdrawing Groups (e.g., -CF3, -NO2): These groups lower both the HOMO and LUMO energy levels, making the molecule more difficult to oxidize but easier to reduce.[6][16] The effect on the energy gap depends on the relative stabilization of the two orbitals.

The following table summarizes experimentally determined and calculated electronic properties for representative pyrazolyl quinolinol derivatives from the literature.

| Derivative Structure/Name | Method | HOMO (eV) | LUMO (eV) | Eg (eV) | λmax, abs (nm) | λmax, em (nm) | Reference |

| Phenyl-decorated pyrazoloquinoline | CV | -5.69 | - | - | - | 481-506 | [6] |

| 1,3-dimethyl-6-CF3-1H-pyrazolo[3,4-b]quinoline | CV | -6.04 | - | - | - | 481-506 | [6] |

| 4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | DFT | -5.15 | -1.74 | 3.41 | - | - | [10] |

| Bis-quinolin-3-yl chalcone (nitro-substituted) | Exp. | - | - | - | ~280 | ~530 | [16] |

| Pyrazolyl quinolinone derivative | DFT | -6.15 | -2.15 | 4.00 | - | - | [11] |

Note: Direct comparison between studies should be done with caution due to different experimental conditions and computational methods.

Applications Driven by Electronic Properties

The tailored electronic properties of pyrazolyl quinolinol derivatives are directly responsible for their success in various high-technology and biomedical applications.

Organic Light-Emitting Diodes (OLEDs)

In an OLED, the HOMO and LUMO levels of the emissive material are critical for efficient device performance. The HOMO level must align well with the work function of the anode (or hole-injection layer) to allow for efficient injection of holes, while the LUMO level must align with the work function of thecathode (or electron-injection layer) for efficient electron injection. Pyrazolyl quinolinol derivatives have been successfully used as emitters, producing bright bluish-green light with high efficiency.[4][6]

Caption: Energy level diagram for a typical OLED using a pyrazolyl quinolinol derivative as the emissive layer (EML).

Fluorescent Chemosensors

The pyrazole and quinolinol moieties contain nitrogen and oxygen atoms that can act as a binding pocket for metal ions. When a metal ion like Zn2+ binds to the sensor molecule, it perturbs the electronic structure.[8][19] This often works through a mechanism like Chelation-Enhanced Fluorescence (CHEF). In the free ligand, a photoinduced electron transfer (PET) process may occur, providing a non-radiative pathway for the excited state to relax, thus quenching fluorescence. Upon metal binding, this PET pathway is blocked, forcing the molecule to relax via the radiative pathway, resulting in a "turn-on" of fluorescence.[19] The selectivity of the sensor is dictated by the specific geometry and electronic nature of the binding pocket.

Caption: Mechanism of a 'turn-on' fluorescent sensor via Chelation-Enhanced Fluorescence (CHEF).

Conclusion and Future Outlook

Pyrazolyl quinolinol derivatives possess a rich and tunable electronic structure that makes them exceptionally valuable building blocks for advanced materials and therapeutics. The synergy between computational prediction using DFT and experimental characterization through spectroscopy and electrochemistry provides a robust platform for rational design. By understanding and controlling the HOMO-LUMO energy levels and the nature of electronic transitions, scientists can engineer molecules with optimized properties for specific applications, from more efficient OLEDs to more selective and sensitive biological probes. Future research will likely focus on creating more complex architectures with precisely controlled intramolecular charge transfer (ICT) states and exploring their applications in theranostics, where a single molecule can be used for both diagnosis (sensing) and therapy.

References

-

Journal of Chemical and Pharmaceutical Research, Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies. Available at: [Link]

-

El-Sayed, W. A., et al. (2018). Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 143, 1334-1343. Available at: [Link]

-

Data, P., et al. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Materials, 13(22), 5223. Available at: [Link]

-

Li, X., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1058. Available at: [Link]

-

Borik, R. M., et al. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. Current Organic Chemistry, 28(2), 117-133. Available at: [Link]

-

Nevskaya, Y. A., et al. (2023). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 28(14), 5368. Available at: [Link]

-

Semantic Scholar, Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Available at: [Link]

-

Ibrahim, E., Moustafa, H., & Halim, S. A. (2022). Electronic Structure, Global Reactivity Descriptors and Nonlinear Optical Properties of Some Novel pyrazolyl quinolinone Derivatives. DFT approach. Egyptian Journal of Chemistry, 65(4), 213-226. Available at: [Link]

-

Gowda, S., et al. (2024). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Scientific Reports, 14(1), 1-13. Available at: [Link]

-

ResearchGate, Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... Available at: [Link]

-

ResearchGate, Cyclic voltammetry plots of compounds under the study referenced to the.... Available at: [Link]

-

Lahtela, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29324-29330. Available at: [Link]

-

Bakar, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 269. Available at: [Link]

-

Bratzel, M. P., et al. (1972). Investigation of excited singlet state properties of 8-hydroxyquinoline and its derivatives by fluorescence spectrometry. Analytical Chemistry, 44(7), 1240-1246. Available at: [Link]

-

Khidre, R. E., Radini, I. A. M., & Ibrahim, D. A. (2019). Synthetic Approaches of Pyrazolyl Quinolines. Mini-Reviews in Organic Chemistry, 16(4), 353-360. Available at: [Link]

-

Florkowska, M., et al. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Chemosensors, 12(2), 33. Available at: [Link]

-

da Silva, A. B., et al. (2023). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 34, 1-13. Available at: [Link]

-